1-(5-Chloro-2-methoxyphenyl)ethanamine hydrochloride
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Overview
Description
1-(5-Chloro-2-methoxyphenyl)ethanamine hydrochloride is an organic compound with the molecular formula C9H12ClNO It is a derivative of ethanamine, featuring a chloro and methoxy substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-methoxyphenyl)ethanamine hydrochloride typically involves the reaction of 5-chloro-2-methoxybenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-methoxyphenyl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The chloro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce different functional groups onto the phenyl ring.
Scientific Research Applications
1-(5-Chloro-2-methoxyphenyl)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(5-Chloro-2-methoxyphenyl)ethanamine hydrochloride can be compared with other similar compounds, such as:
1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride: This compound has a fluorine substituent instead of a methoxy group, leading to different chemical and biological properties.
1-(5-Chloro-2-hydroxyphenyl)ethanamine hydrochloride: The presence of a hydroxy group instead of a methoxy group can significantly alter the compound’s reactivity and interactions.
Properties
Molecular Formula |
C9H13Cl2NO |
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Molecular Weight |
222.11 g/mol |
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H12ClNO.ClH/c1-6(11)8-5-7(10)3-4-9(8)12-2;/h3-6H,11H2,1-2H3;1H |
InChI Key |
GNUYUXMFDJNYBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)OC)N.Cl |
Origin of Product |
United States |
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